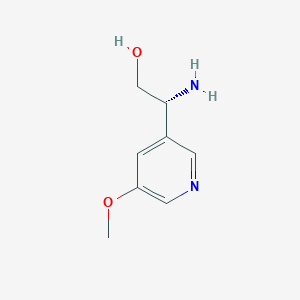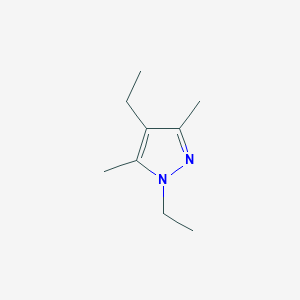
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline moiety, a phenyl group, and a thiazole ring, making it a molecule of interest for its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the phenyl group and the thiazole ring. Common reagents used in these reactions include various halogenated compounds, amines, and thiazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context of its application, such as its use in drug development or as a research tool.
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one
- 6-Chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline
- {5-Chloro-2-[(6-chloro-3-ethyl-4-phenylquinolin-2-yl)amino]phenyl}(phenyl)methanone
Uniqueness
4-Ethyl-N-(4-(4-phenylquinolin-2-yl)phenyl)-4,5-dihydrothiazol-2-amine is unique due to its specific combination of functional groups and structural features The presence of the quinoline, phenyl, and thiazole moieties in a single molecule provides a distinct set of chemical and biological properties that may not be found in other similar compounds
Propiedades
Fórmula molecular |
C26H23N3S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
4-ethyl-N-[4-(4-phenylquinolin-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C26H23N3S/c1-2-20-17-30-26(27-20)28-21-14-12-19(13-15-21)25-16-23(18-8-4-3-5-9-18)22-10-6-7-11-24(22)29-25/h3-16,20H,2,17H2,1H3,(H,27,28) |
Clave InChI |
IMGOBPRWCTWDJB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CSC(=N1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)

![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)


![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
![(4'-Chloro-3'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12856599.png)


![4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B12856622.png)



